

2-bromoacetamide carboxamide dimer validation

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Compound Focus: 2-Bromoacetamide

CAS No.: 683-57-8

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Experimental Data on 2-Bromoacetamide Dimer

The core supramolecular structure of **2-bromoacetamide** is defined by carboxamide dimers interconnected in a ladder-type network. The quantitative data from a 2024 single-crystal X-ray diffraction study is summarized below [1].

Table: Hydrogen-Bond Geometry in 2-Bromoacetamide Crystal Structure

D—H \cdots A Interaction	D—H (Å)	H \cdots A (Å)	D \cdots A (Å)	D—H \cdots A (°)
N1—H1N \cdots O1 ⁱ	0.82 (4)	2.29 (4)	2.955 (4)	140 (4)
N1—H2N \cdots O1 ⁱⁱ	0.75 (5)	2.17 (5)	2.915 (5)	172 (5)
C2—H2A \cdots O1 ^{iv}	0.99	2.55	3.462 (4)	153
C2—H2B \cdots Br1 ⁱⁱⁱ	0.99	2.98	3.610 (3)	122

Symmetry codes: (i) $-x+1, -y+1, -z+1$; (ii) $x, -y+3/2, z+1/2$; (iii) $x, -y+3/2, z-1/2$; (iv) $-x+1, y-1/2, -z+1/2$

Experimental Protocol

The following methodology from the recent publication describes how the single crystals of **2-bromoacetamide** were obtained and analyzed, which would be the foundational protocol for validating its dimer structure [1].

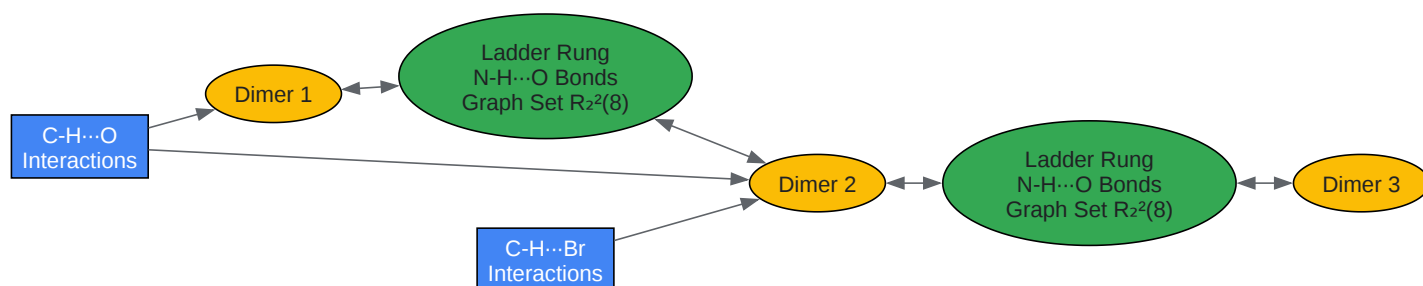
- **Compound Source:** **2-Bromoacetamide** was used as purchased from Fluka.
- **Crystallization:** Single crystals suitable for X-ray analysis were obtained by crystallization from petroleum ether (boiling range 313–333 K). This purification procedure follows a known literature method (Halpern & Maher, 1965).
- **Data Collection:** X-ray diffraction data was collected at 93 K using a Stoe Stadivari diffractometer with Mo K α radiation.
- **Structure Refinement:** The crystal structure was solved and refined using the SHELXL software suite.

How to Proceed with Your Comparison Guide

Since the search results lack data on other specific acetamides for a direct comparison, here are some suggestions to build a comprehensive guide:

- **Identify Key Comparators:** Focus on well-studied isosteric or functional analogs. The 2024 study notes that **2-bromoacetamide** is **isostructural with 2-chloroacetamide**, making it a primary candidate for comparison. 2-Fluoroacetamide is noted as having a different structure, which could provide an interesting contrast in how halogen identity affects packing [1].
- **Search for Specific Compounds:** You can search for crystal structures of these comparator molecules (e.g., "2-chloroacetamide crystal structure," "acetamide dimer CSD") in specialized databases like the Cambridge Structural Database (CSD) or in recent literature.
- **Compare Key Metrics:** When you find the data, you can create comparison tables for metrics like:
 - **Dimer Graph Set:** The R₂⁽⁸⁾ motif is characteristic of primary carboxamides.
 - **N—H \cdots O Bond Lengths & Angles:** As in the table above, these define dimer strength.
 - **C=O \cdots H-C Interactions:** These contribute to the stability of the extended network.
 - **Crystal System and Space Group:** Monoclinic, P2₁/c for **2-bromoacetamide**.

To help visualize the complex hydrogen-bonded network described in the study, I have created a diagram using Graphviz below.



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Hydrogen-Bonded Network of 2-Bromoacetamide

This diagram illustrates the "ladder-type" network found in the crystal structure. The carboxamide dimers (yellow) form the ladder's uprights, connected by strong N—H...O hydrogen bonds (green rungs) with the graph set $R_2^2(8)$. The entire assembly is stabilized by additional C—H...O and C—H...Br interactions (blue) [1].

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References

1. 2-Bromoacetamide - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

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